

A Technical Guide to Sourcing 8-Chlorotheophylline-d6 for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Chlorotheophylline-d6

Cat. No.: B138616

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available **8-Chlorotheophylline-d6**, a deuterated analog of 8-Chlorotheophylline. This compound is a critical tool for a range of research applications, primarily serving as an internal standard for analytical quantification and as a tracer in metabolic studies. This document outlines key specifications from various suppliers to aid in the selection of the most suitable material for your research needs.

Commercial Supplier and Product Specifications

The selection of a reliable supplier for isotopically labeled compounds is paramount to ensure the accuracy and reproducibility of experimental results. Below is a summary of commercial suppliers offering **8-Chlorotheophylline-d6**, along with their reported product specifications.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity	Appearance	Solubility	Notes
BOC Sciences	8-Chlorotheophylline-[d6]	134659 8-95-5	C ₇ HD ₆ ClN ₄ O ₂	220.65	≥98%	Off-white Solid	Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)	Labeled analogue of 8-Chlorotheophylline, a stimulant drug and metabolite of Dyphylline. [1]
MedchemExpress	8-Chlorotheophylline-d6	134659 8-95-5	C ₇ HD ₆ ClN ₄ O ₂	220.65	Not specified	Not specified	Not specified	Deuterium-labeled 8-Chlorotheophylline. Used as a tracer or internal standard for quantitative analysis by NMR,

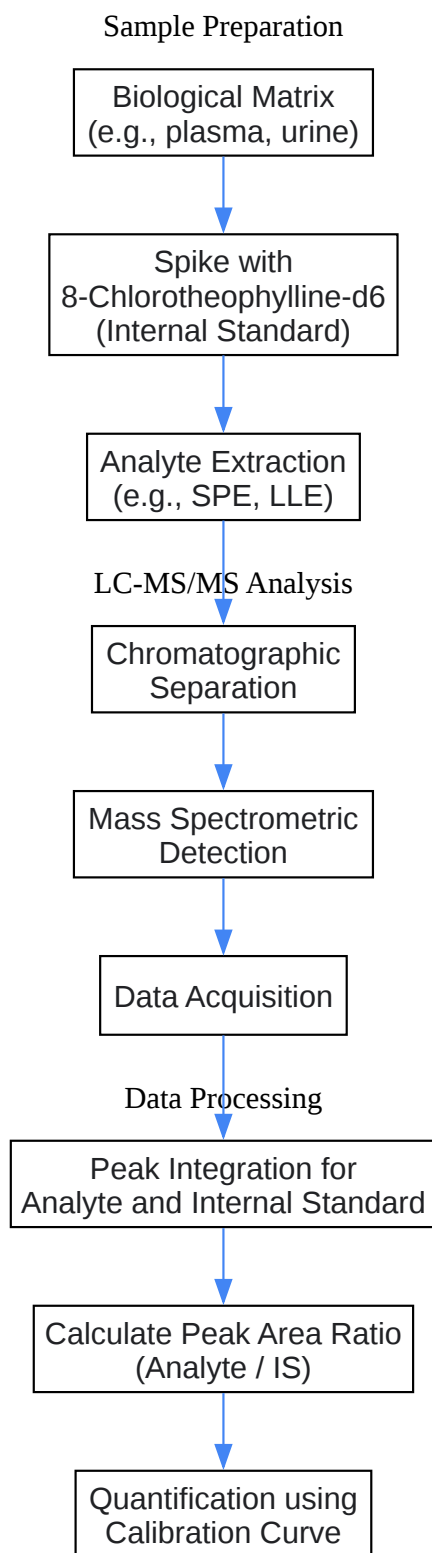
								GC-MS, or LC-MS.[2]
Simson Pharma Limited	8-Chlorotheophylline-D6	134659 8-95-5	Not specified	Not specified	Not specified	Not specified	Not specified	Accompanied by a Certificate of Analysis.[3]
ECHEMI	8-Chlorotheophylline-d6	134659 8-95-5	C ₇ H ₆ Cl N ₄ O ₂	Not specified	Not specified	Not specified	Not specified	A labeled stimulant drug that can be used as a binding agent.[4]

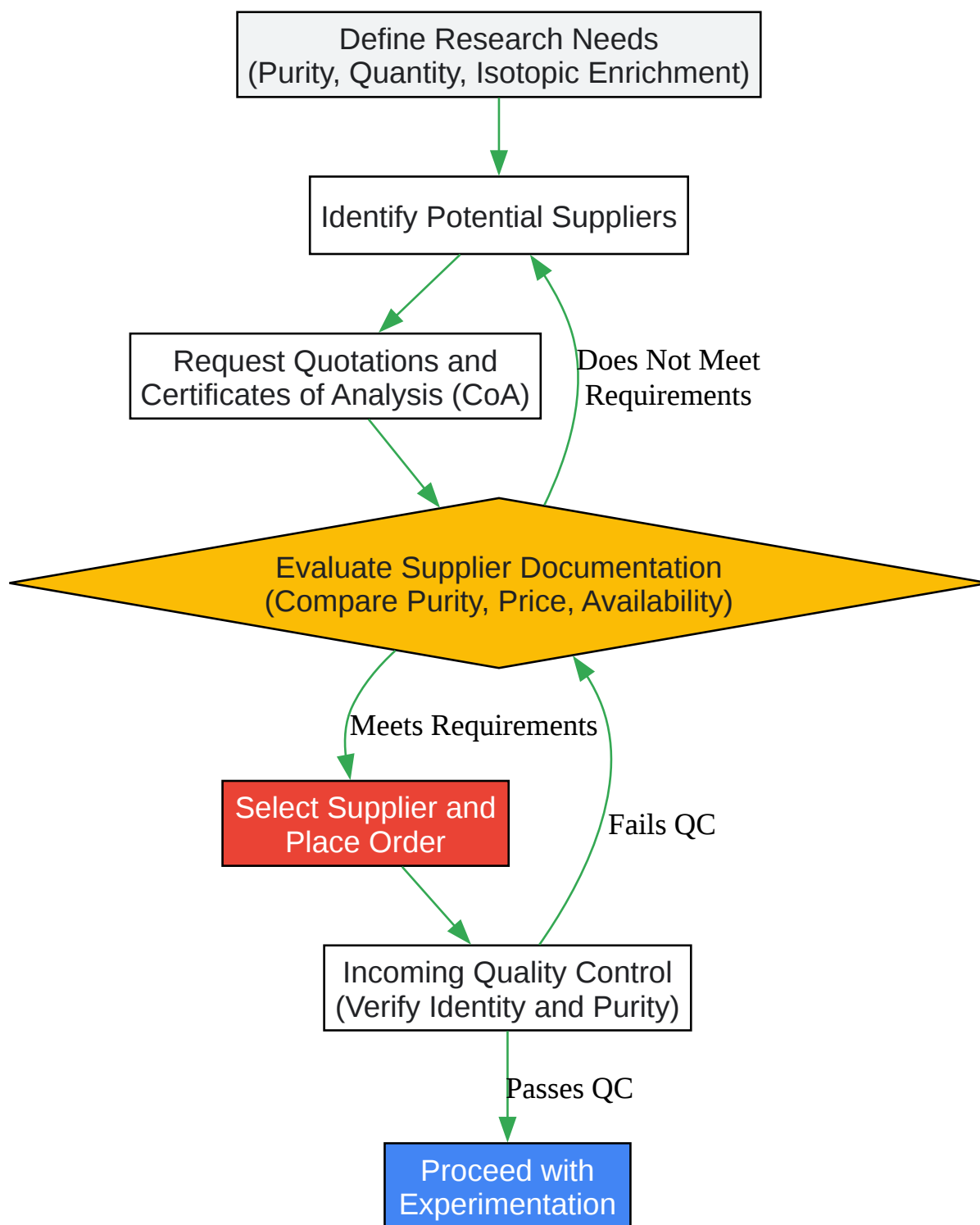
Experimental Applications and Methodologies

8-Chlorotheophylline-d6 is predominantly utilized in analytical chemistry and drug metabolism studies. Its key application is as an internal standard in mass spectrometry-based quantification methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The stable isotope label ensures that the compound co-elutes with the unlabeled analyte but is distinguishable by its mass, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

While specific experimental protocols are highly dependent on the research question, matrix, and analytical instrumentation, a general workflow for using **8-Chlorotheophylline-d6** as an internal standard is outlined below.

General Workflow for Quantitative Analysis using 8-Chlorotheophylline-d6





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- To cite this document: BenchChem. [A Technical Guide to Sourcing 8-Chlorotheophylline-d6 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138616#commercial-suppliers-of-8-chlorotheophylline-d6-for-research]

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